molecular formula C6H5ClFNO B185783 Pyridine, 4-chloro-5-fluoro-2-methyl-, 1-oxide CAS No. 113209-89-5

Pyridine, 4-chloro-5-fluoro-2-methyl-, 1-oxide

Cat. No.: B185783
CAS No.: 113209-89-5
M. Wt: 161.56 g/mol
InChI Key: XVWMFVTWZZSTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-chloro-5-fluoro-2-methyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C6H5ClFNO It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-chloro-5-fluoro-2-methyl-, 1-oxide typically involves the oxidation of 4-chloro-5-fluoro-2-methylpyridine. One common method is to use hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-chloro-5-fluoro-2-methyl-, 1-oxide can undergo various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 4-chloro-5-fluoro-2-methylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 4-chloro-5-fluoro-2-methyl-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of Pyridine, 4-chloro-5-fluoro-2-methyl-, 1-oxide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The N-oxide group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-5-fluoro-2-methylpyridine: The parent compound without the N-oxide group.

    4-chloro-2-methylpyridine N-oxide: A similar compound with a different halogen substituent.

    5-fluoro-2-methylpyridine N-oxide: A similar compound with a different halogen substituent.

Uniqueness

Pyridine, 4-chloro-5-fluoro-2-methyl-, 1-oxide is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can influence its chemical reactivity and biological activity. The N-oxide group also imparts distinct properties, such as increased polarity and the ability to participate in hydrogen bonding, which can enhance its interactions with biological targets.

Properties

IUPAC Name

4-chloro-5-fluoro-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-4-2-5(7)6(8)3-9(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWMFVTWZZSTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113209-89-5
Record name Pyridine, 4-chloro-5-fluoro-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113209-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.